5-(6-Methyl-1,3-benzothiazol-2-yl)furan-2-carbaldehyde
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Overview
Description
5-(6-Methyl-1,3-benzothiazol-2-yl)furan-2-carbaldehyde is a heterocyclic compound that combines a benzothiazole ring with a furan ring, linked by a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Methyl-1,3-benzothiazol-2-yl)furan-2-carbaldehyde can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with furan-2-carbaldehyde under acidic conditions, followed by cyclization to form the benzothiazole ring . Another approach includes the use of microwave irradiation to enhance reaction rates and yields .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated synthesis systems to ensure high efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
5-(6-Methyl-1,3-benzothiazol-2-yl)furan-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzothiazole derivatives .
Scientific Research Applications
5-(6-Methyl-1,3-benzothiazol-2-yl)furan-2-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its anti-tubercular and anti-cancer properties.
Mechanism of Action
The mechanism of action of 5-(6-Methyl-1,3-benzothiazol-2-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of enzymes by binding to their active sites, thereby blocking their function . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde: Similar structure but lacks the methyl group at the 6-position of the benzothiazole ring.
2-(6-Methyl-1,3-benzothiazol-2-yl)furan-3-carbaldehyde: Similar structure but with different positioning of the carbaldehyde group.
Uniqueness
The presence of the methyl group at the 6-position of the benzothiazole ring in 5-(6-Methyl-1,3-benzothiazol-2-yl)furan-2-carbaldehyde enhances its chemical reactivity and biological activity compared to its similar compounds . This unique structural feature makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
63400-69-1 |
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Molecular Formula |
C13H9NO2S |
Molecular Weight |
243.28 g/mol |
IUPAC Name |
5-(6-methyl-1,3-benzothiazol-2-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C13H9NO2S/c1-8-2-4-10-12(6-8)17-13(14-10)11-5-3-9(7-15)16-11/h2-7H,1H3 |
InChI Key |
VTNRYZXDGQWZOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(O3)C=O |
Origin of Product |
United States |
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